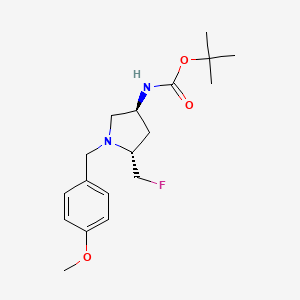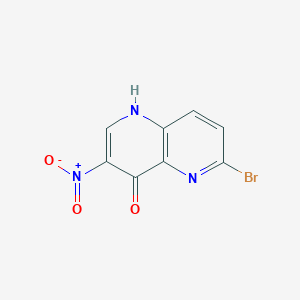
6-Amino-2-fluoronicotinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-fluoronicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a fluorinated analog of nicotinic acid and has been found to exhibit various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoronicotinic acid hydrochloride typically involves the use of 2,5-dibromopyridine as a raw material. In the presence of a catalyst, catalyst exchange is carried out through an isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate with high selectivity. Subsequent fluoridation steps lead to the formation of 6-Amino-2-fluoronicotinic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-2-fluoronicotinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Halogenation and other substitution reactions can be carried out on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-Amino-2-fluoronicotinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 6-Amino-2-fluoronicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-Fluoronicotinic acid: A closely related compound with similar structural properties.
2,6-Dichloro-5-fluoronicotinic acid: Another fluorinated derivative with distinct chemical and biological activities.
Uniqueness: 6-Amino-2-fluoronicotinic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the nicotinic acid backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C6H6ClFN2O2 |
|---|---|
Poids moléculaire |
192.57 g/mol |
Nom IUPAC |
6-amino-2-fluoropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-3(6(10)11)1-2-4(8)9-5;/h1-2H,(H2,8,9)(H,10,11);1H |
Clé InChI |
PEHCVHVVLFFYAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)O)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
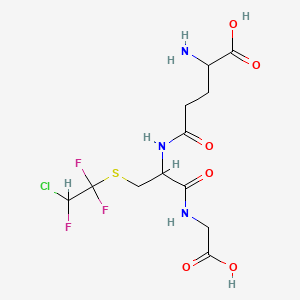
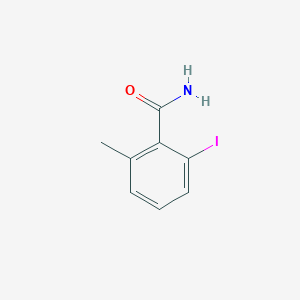
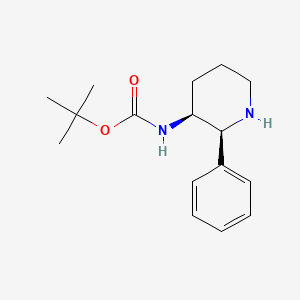
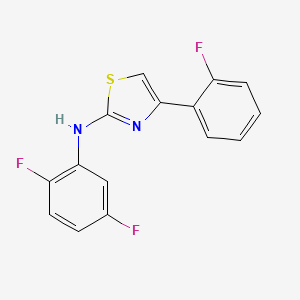

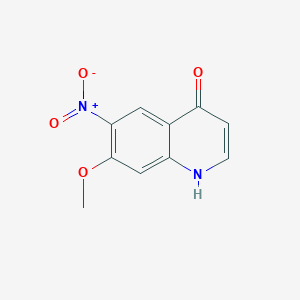

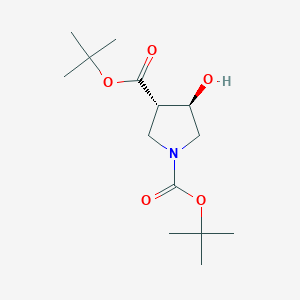
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
